molecular formula C22H23N5O2S B2963205 N-(4-{[7-methyl-3-(thiomorpholin-4-ylcarbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide CAS No. 1251633-46-1

N-(4-{[7-methyl-3-(thiomorpholin-4-ylcarbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide

Cat. No. B2963205
CAS RN: 1251633-46-1
M. Wt: 421.52
InChI Key: UUMDXVRODUBNKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The conditions under which reactions occur, the products formed, and the mechanisms of the reactions are all part of this analysis .


Physical And Chemical Properties Analysis

This includes studying properties like solubility, melting point, boiling point, acidity or basicity (pH), and reactivity with other substances .

Scientific Research Applications

Synthesis and Microbial Activity

Compounds with structural similarities, such as those incorporating thiomorpholin-4-ylcarbonyl and acetamide groups, have been synthesized and evaluated for their microbial activity. For example, derivatives of N-(phenyl (thiomorpholino) methyl) acetamide have shown significant antimicrobial properties against various bacterial and fungal species. This suggests that compounds with similar structures could be explored for their potential as antimicrobial agents, contributing to the development of new antibiotics or antifungal medications (Nandhikumar & Subramani, 2018).

Antioxidant Mechanisms and Free Radical Scavenging

Another area of interest is the investigation of compounds for their antioxidant mechanisms and free radical scavenging activities. For instance, derivatives such as N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide have been studied for their ability to neutralize free radicals and protect against oxidative stress. This research underscores the potential of similar compounds in preventing oxidative damage and could be relevant in developing treatments for diseases associated with oxidative stress (Boudebbous et al., 2021).

Antiproliferative Activities Against Cancer Cell Lines

Research has also focused on the synthesis and evaluation of N-(substituted phenyl)acetamide derivatives for their antiproliferative activities against various cancer cell lines. These studies highlight the potential of acetamide derivatives in cancer research, particularly in identifying new therapeutic agents that could inhibit the proliferation of cancer cells. This area of research is crucial for the ongoing development of more effective and targeted cancer treatments (Chen et al., 2013).

Coordination Complexes and Antioxidant Activity

Furthermore, coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, with studies demonstrating significant antioxidant activity. This suggests that compounds incorporating acetamide groups could be explored for their potential in creating complexes with metal ions, which may have various applications in catalysis, material science, and as antioxidants (Chkirate et al., 2019).

Mechanism of Action

For biologically active compounds, the mechanism of action refers to how the compound affects a living organism at the molecular level. This often involves interactions with specific proteins or other biological targets .

Safety and Hazards

This involves determining any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

N-[4-[[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2S/c1-14-3-8-18-20(26-17-6-4-16(5-7-17)25-15(2)28)19(13-23-21(18)24-14)22(29)27-9-11-30-12-10-27/h3-8,13H,9-12H2,1-2H3,(H,25,28)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMDXVRODUBNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)NC(=O)C)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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